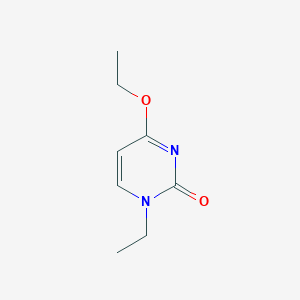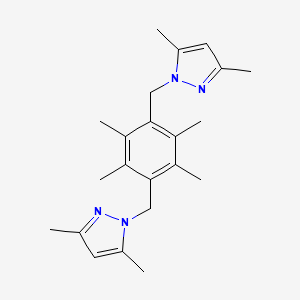
1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine and 3,5-dimethyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific reactivity. These complexes can participate in catalytic cycles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with a similar core structure but different functional groups.
3,6-Diaminodurene: Another compound with a tetramethyl-substituted phenylene core, used in different applications.
Uniqueness
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is unique due to its dual pyrazole rings, which provide distinct reactivity and potential for forming diverse complexes. This structural feature sets it apart from other similar compounds and expands its range of applications in various fields.
Properties
Molecular Formula |
C22H30N4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C22H30N4/c1-13-9-15(3)25(23-13)11-21-17(5)19(7)22(20(8)18(21)6)12-26-16(4)10-14(2)24-26/h9-10H,11-12H2,1-8H3 |
InChI Key |
ABBBAFUZRHSKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C(=C(C(=C2C)C)CN3C(=CC(=N3)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
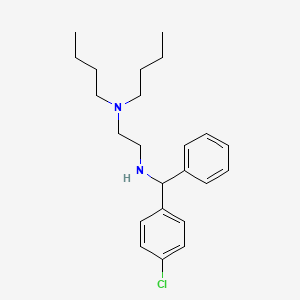

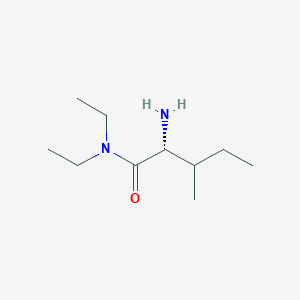

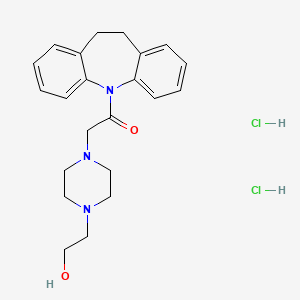

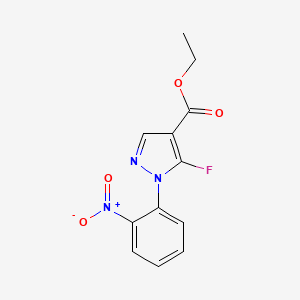
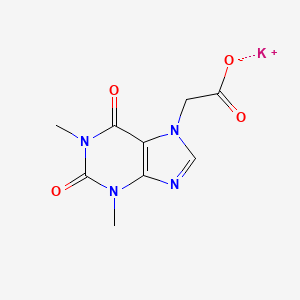

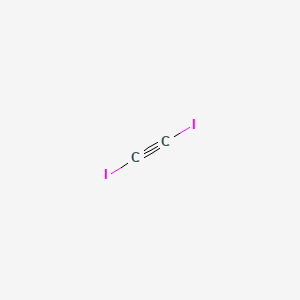
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
